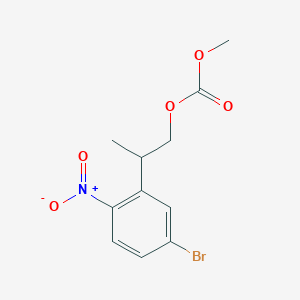
Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester is a chemical compound with the molecular formula C11H12BrNO5 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propyl methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The bromination and nitration of the phenyl ring are achieved through electrophilic aromatic substitution reactions using bromine and nitric acid, respectively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as sulfuric acid are commonly used to facilitate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines.
Major Products Formed
Reduction: Formation of 2-(5-amino-2-nitrophenyl)propyl methyl ester.
Substitution: Formation of 2-(5-hydroxy-2-nitrophenyl)propyl methyl ester or 2-(5-amino-2-nitrophenyl)propyl methyl ester.
Aplicaciones Científicas De Investigación
Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Carbonic acid, 4-bromo-2-fluoro-5-nitrophenyl ethyl ester
- Propanoic acid, 2-bromo-, methyl ester
Uniqueness
The presence of both bromine and nitro groups on the phenyl ring makes it a versatile intermediate for various chemical transformations .
Propiedades
Número CAS |
364736-17-4 |
|---|---|
Fórmula molecular |
C11H12BrNO5 |
Peso molecular |
318.12 g/mol |
Nombre IUPAC |
2-(5-bromo-2-nitrophenyl)propyl methyl carbonate |
InChI |
InChI=1S/C11H12BrNO5/c1-7(6-18-11(14)17-2)9-5-8(12)3-4-10(9)13(15)16/h3-5,7H,6H2,1-2H3 |
Clave InChI |
RLWHWYZXEIBFBY-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)OC)C1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14245169.png)
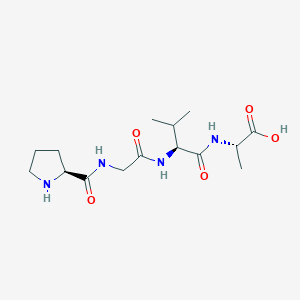
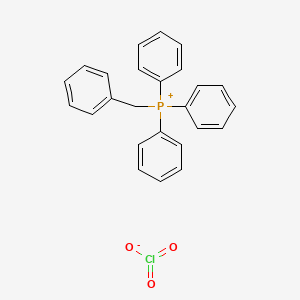
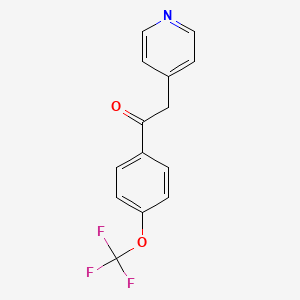
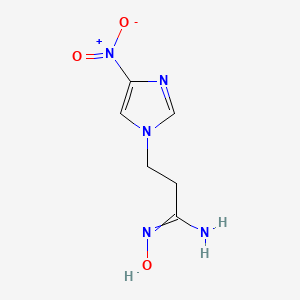
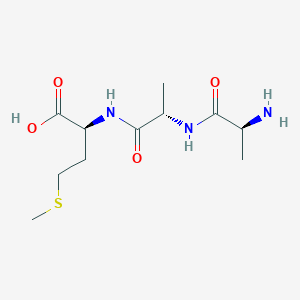
![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)
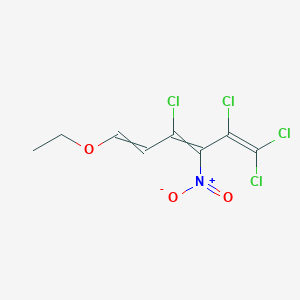
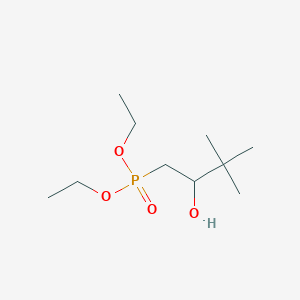
![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)
![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)

